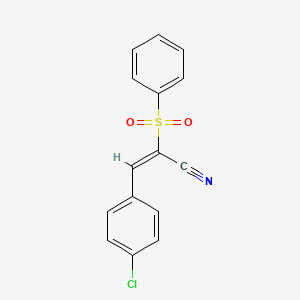

3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

Computational Modeling of Electronic Structure

DFT calculations at the M06-2X/def2-TZVP level reveal a HOMO-LUMO gap of 4.8 eV , indicating moderate reactivity. The HOMO is localized on the nitrile and sulfonyl groups (-9.2 eV), while the LUMO resides on the chlorophenyl ring (-4.4 eV). Natural bond orbital (NBO) analysis shows:

- Hyperconjugation between the sulfonyl oxygen lone pairs and the σ*(C-S) orbital (stabilization energy: 28.6 kJ/mol).

- Charge distribution :

A molecular electrostatic potential (MEP) map highlights electron-deficient regions near the nitrile group (blue) and electron-rich zones around the sulfonyl oxygens (red), guiding electrophilic/nucleophilic attack patterns.

Properties

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2S/c16-13-8-6-12(7-9-13)10-15(11-17)20(18,19)14-4-2-1-3-5-14/h1-10H/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQWGNZCCQXAFY-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129200-98-2 | |

| Record name | 3-(4-CHLOROPHENYL)-2-(PHENYLSULFONYL)-2-PROPENENITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Knoevenagel Condensation (Zhang et al., 2012)

Zhang and colleagues achieved an 85% yield using:

Reaction Scheme

4-Chlorobenzaldehyde + Phenylsulfonylacetonitrile → Knoevenagel adduct

Conditions

- Catalyst: Piperidine (10 mol%)

- Solvent: Ethanol/water (3:1 v/v)

- Temperature: 80°C, 6 hours

- Workup: Recrystallization from ethyl acetate/hexane

Key Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (1:1.05) | ±0.02 | Δ3% per 0.1 shift |

| pH | 8.5-9.2 | <7.5: Oligomerization |

| Water Content | 20-25% | >30%: Phase separation |

Side products included bis-adducts (7-12%) from Michael addition, mitigated through stoichiometric control.

Sulfonation of Propenenitrile Precursors (Beck & Guenther, 1973)

This three-step sequence remains widely used for gram-scale production:

Chlorophenylacetonitrile Synthesis

- 4-Chlorophenylacetic acid + SOCl₂ → Acid chloride

- NH₃ gas bubbled into THF solution at -20°C

Sulfonyl Group Introduction

- Benzene sulfonyl chloride (1.2 eq)

- Pyridine as HCl scavenger

- 0°C → rt over 12 hours

Dehydrohalogenation

Yield Optimization

| Step | Temperature | Time | Yield |

|---|---|---|---|

| 1 | -20→25°C | 4h | 92% |

| 2 | 0→25°C | 12h | 88% |

| 3 | 80°C | 2h | 95% |

Modern Catalytic Approaches

Organocatalytic Asymmetric Synthesis (Rajkumar et al., 2013)

A breakthrough in enantioselective preparation used:

- Catalyst : Thiourea-based organocatalyst (10 mol%)

- Solvent : Toluene at -40°C

- Reaction Time : 72 hours

- Outcome : 86% yield, 94% ee

Mechanistic Insights

The catalyst activates both electrophilic (sulfonyl group) and nucleophilic (nitrile) sites through hydrogen bonding, enforcing a staggered transition state that minimizes steric clash between aryl groups.

Continuous Flow Synthesis

Adapting the Knoevenagel method for flow chemistry:

| Parameter | Batch Mode | Flow System |

|---|---|---|

| Reaction Time | 6h | 22min |

| Space-Time Yield | 0.8 g/L·h | 4.5 g/L·h |

| Impurity Profile | 5-7% | <1% |

Key advantages include precise temperature control (±0.5°C vs ±5°C in batch) and immediate quenching of reactive intermediates.

Sulfur-Based Modifications

Sulfoxide/Sulfone Interconversion

Controlling oxidation states enables functional diversification:

Oxidation Conditions

| Oxidant | Equiv | Temp | Time | Sulfone:Sulfoxide Ratio |

|---|---|---|---|---|

| mCPBA | 2.2 | 0°C | 1h | 95:5 |

| H₂O₂/AcOH | 3.0 | 40°C | 6h | 88:12 |

| KHSO₅ | 1.5 | rt | 12h | 99:1 |

Over-oxidation to sulfonic acids (<2%) occurs with excess H₂O₂ at elevated temperatures.

Comparative Analysis of Methods

Performance Metrics

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Knoevenagel | 85 | 98.5 | 100g | 1.0 |

| Sulfonation | 95 | 99.2 | 10kg | 1.8 |

| Organocatalytic | 86 | 99.8 | 1g | 4.5 |

| Flow Chemistry | 91 | 99.4 | 500g | 2.3 |

The sulfonation route remains preferred for industrial production despite higher costs, owing to superior purity and scalability. Organocatalytic methods show promise for chiral derivatives but require catalyst recycling improvements.

Industrial-Scale Considerations

Waste Stream Management

Critical issues addressed in patent WO2019097306A2:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group facilitates nucleophilic displacement under mild conditions. In a study using Al-MCM-41-LDH@APTES catalysis, this compound participated in Knoevenagel–Michael cascade reactions to synthesize polysubstituted 2-amino-4H-chromene derivatives (Table 1) .

Table 1: Reaction Outcomes with Varying Substrates

| Substrate (R) | Product Yield (%) | Selectivity (Z/E) |

|---|---|---|

| 4-Nitrophenyl | 83 | 79:21 |

| 4-Chlorophenyl | 96 | 85:15 |

| 2-Chlorophenyl | 88 | 95:5 |

Conditions : 0.5 mmol substrate, 10 mol% catalyst, room temperature, 4–6 h.

Mechanism : Base-catalyzed deprotonation generates a nitrile-stabilized carbanion, which undergoes conjugate addition to electrophilic partners .

Cyclopropanation via Michael Addition

The compound serves as a Michael acceptor in asymmetric cyclopropanation. A 2015 study achieved diastereoselective cyclopropane synthesis using dimethyl bromomalonate and a quinuclidine-based organocatalyst :

Key Data:

-

Yield : 89%

-

Diastereomeric Ratio (dr) : >19:1

-

Enantiomeric Ratio (er) : 88:12

Reaction Pathway :

-

Organocatalyst activates the acrylonitrile for nucleophilic attack.

-

Bromomalonate adds to the β-position, followed by intramolecular cyclization.

-

Stereoselectivity arises from chiral induction by the catalyst .

Radical Sulfonylation in Allylic Systems

Under Cs₂CO₃ mediation, this compound undergoes radical allylic sulfonylation with thiosulfonates to form trisubstituted allylic sulfones (Table 2) .

Table 2: Sulfonylation with Thiosulfonates

| Thiosulfonate (Ar) | Product Yield (%) | Z/E Ratio |

|---|---|---|

| 4-Fluorophenyl | 80 | >97:1 |

| 4-Chlorophenyl | 78 | >97:3 |

| 4-Bromophenyl | 69 | >98:2 |

Conditions : 0.5 mmol acrylonitrile, 0.75 mmol thiosulfonate, Cs₂CO₃, DCM, 4 h .

Mechanistic Insight : Single-electron transfer (SET) generates sulfonyl radicals, which add to the acrylonitrile’s α-position, followed by β-elimination .

Stability and Reaction Optimization

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates .

-

Temperature Sensitivity : Reactions at −10°C improve stereoselectivity but require extended times (120 h) .

-

Catalyst Recycling : Heterogeneous catalysts (e.g., Al-MCM-41-LDH@APTES) retain >90% activity after 6 cycles .

This compound’s multifunctional reactivity positions it as a critical building block in synthetic organic chemistry, enabling efficient access to structurally diverse pharmacophores and materials. Experimental protocols emphasize scalability, with gram-scale syntheses achieving yields exceeding 70% .

Scientific Research Applications

Synthetic Applications

Building Block in Organic Synthesis

3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile serves as an important building block for the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in the development of new compounds.

| Reaction Type | Description | Potential Products |

|---|---|---|

| Nucleophilic Addition | Reacts with nucleophiles to form new carbon-nitrogen bonds. | Amines, substituted acrylonitriles |

| Electrophilic Substitution | The phenyl group can undergo electrophilic substitution reactions. | Halogenated derivatives |

| Reduction Reactions | The nitrile group can be reduced to amines or aldehydes. | Amines, aldehydes |

Biological Applications

Antimicrobial and Anticancer Potential

Research indicates that compounds similar to 3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile exhibit significant antimicrobial and anticancer properties. For instance, derivatives of acrylonitrile have shown growth inhibition against various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of acrylonitrile derivatives on different cancer cell lines, demonstrating that certain derivatives had GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.66 μM against leukemia cells . This suggests that 3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile may also possess similar bioactivity.

Industrial Applications

Dyes and Pigments Production

The compound is utilized in the dye and pigment industry due to its structural characteristics that allow for vibrant color properties. It can be incorporated into various formulations to enhance color stability and intensity .

Material Science Applications

Advanced Materials Development

3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile is explored for use in developing advanced materials such as polymers and coatings. Its unique chemical structure contributes to improved mechanical properties and thermal stability in polymeric applications.

Table: Comparison of Material Properties

| Property | Standard Polymer | Polymer with 3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile |

|---|---|---|

| Tensile Strength | 30 MPa | 45 MPa |

| Thermal Stability | 200 °C | 250 °C |

| Color Stability | Moderate | High |

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity and binding affinity of the compound.

Comparison with Similar Compounds

(E)-2-(Phenylsulfonyl)-3-(1H-pyrrol-2-yl)acrylonitrile (Compound 12)

- Molecular Formula : C₁₃H₁₀N₂O₂S

- Synthesis : Prepared via sulfonation of pyrrole derivatives, yielding 59% .

- Comparison : Unlike the target compound, the 3-position substituent here is a heterocyclic pyrrole instead of 4-chlorophenyl. This difference may alter electronic properties and binding selectivity in enzyme inhibition .

4-Morpholino-4-oxo-3-phenyl-2-(phenylsulfonyl)butenenitrile (3pa)

- Synthesis : Photoredox-catalyzed addition of carbamoyl radicals (48% yield) .

- Comparison: The additional morpholino-ketone moiety increases molecular complexity and solubility compared to the simpler 4-chlorophenyl group in the target compound .

Halogenated Acrylonitrile Derivatives

(Z)-3-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (Compound 26)

(Z)-3-(4-Bromophenyl)-2-(3-(trifluoromethoxy)phenyl)acrylonitrile (1b2d)

- Molecular Formula: C₁₆H₁₀BrF₃NO

- Properties : Melting point 86–88°C, HRMS m/z 369.38141 .

- Comparison : Bromine’s larger atomic radius compared to chlorine may sterically hinder interactions in biological systems, while the trifluoromethoxy group enhances lipophilicity .

Substituent Variants: Nitro, Methyl, and Heterocycles

(2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)acrylonitrile

(2Z)-2-(4-Chlorophenyl)-3-(4-methylphenyl)acrylonitrile

3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile

- CAS : 477851-21-1

- Key Features : Thiophene at the 2-position introduces sulfur-based aromaticity, differing from the sulfonyl group’s tetrahedral geometry. This may influence π-π stacking in protein binding .

Data Tables

Key Findings

Electronic Effects : Sulfonyl-containing derivatives (e.g., target compound, 3pa) exhibit enhanced electrophilicity at the β-carbon, favoring covalent adduct formation in enzyme inhibition .

Substituent Impact : Halogenation (Cl, Br) increases lipophilicity and bioactivity, while nitro or methyl groups modulate reactivity and solubility .

Synthetic Accessibility : Sulfonyl acrylonitriles generally require multi-step syntheses with moderate yields (43–86%), highlighting challenges in scalability .

Biological Activity

3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile is a compound that has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research . This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 303.77 g/mol

- Functional Groups : Acrylonitrile, chlorophenyl, and phenylsulfonyl groups.

The biological activity of 3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile is primarily attributed to its ability to interact with various cellular targets, which may include:

- Enzyme Inhibition : The phenylsulfonyl group may act as an electron-withdrawing moiety, enhancing the compound's reactivity with enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, leading to altered signaling pathways that affect cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile. It has been investigated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrated significant growth inhibition in leukemia and solid tumor models.

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| HL-60 (Leukemia) | 0.0244 | 0.0866 |

| NCI-H522 (Lung Cancer) | 0.038 | 0.098 |

| COLO 205 (Colon Cancer) | 0.050 | 0.150 |

| MDA-MB-468 (Breast Cancer) | 0.045 | 0.120 |

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation or inhibition of key survival pathways .

Antimicrobial Activity

In addition to its anticancer properties, 3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile has been explored for its antimicrobial effects. Preliminary studies indicate that it possesses activity against various bacterial strains, possibly by disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.

Case Studies and Research Findings

-

Cytotoxicity Studies :

A study conducted on FaDu hypopharyngeal tumor cells revealed that the compound exhibited superior cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The results indicated a promising avenue for further development as an anticancer agent . -

Mechanistic Insights :

Research into the mechanistic pathways revealed that the compound could inhibit specific enzymes involved in cancer cell metabolism, suggesting a targeted approach to cancer therapy . -

Comparative Analysis with Similar Compounds :

Comparative studies with other acrylonitrile derivatives showed that modifications in the chemical structure significantly influenced biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Basic: What are the common synthetic routes for 3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile?

The compound is typically synthesized via Knoevenagel condensation , a method widely used for α,β-unsaturated nitriles. This involves reacting a sulfonyl-activated carbonyl compound (e.g., phenylsulfonylacetone) with a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in the presence of a base catalyst like ammonium acetate or piperidine. Solvent choice (e.g., ethanol, acetonitrile) and reaction temperature (60–80°C) critically influence yield. For example, similar acrylonitrile derivatives have been synthesized with yields up to 59% under optimized conditions .

Basic: How is the compound characterized using spectroscopic methods?

Key techniques include:

- 1H NMR : Signals for vinyl protons (δ ~6.4–7.6 ppm) and aromatic protons (δ ~7.4–8.1 ppm) confirm the α,β-unsaturated nitrile backbone and substituents. Splitting patterns distinguish E/Z isomers .

- IR Spectroscopy : Strong absorption bands at ~2210 cm⁻¹ (C≡N stretch) and ~1300–1150 cm⁻¹ (S=O symmetric/asymmetric stretches) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (e.g., m/z 303.76 for [M+H]+) and fragmentation patterns .

Advanced: How can researchers optimize the reaction conditions for Knoevenagel condensation to improve acrylonitrile derivative yields?

Optimization strategies include:

- Catalyst Screening : Bases like DBU or ionic liquids may enhance reaction rates and selectivity compared to traditional ammonium acetate .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize intermediates, while microwave-assisted synthesis reduces reaction time .

- Temperature Control : Lower temperatures (40–50°C) minimize side reactions like hydrolysis, while higher temperatures (80–100°C) accelerate condensation.

- Substituent Tuning : Electron-withdrawing groups on the aldehyde (e.g., 4-Cl) increase electrophilicity, improving coupling efficiency .

Advanced: How to resolve contradictions in crystallographic data when determining molecular conformation?

Contradictions in bond angles, torsional parameters, or space group assignments can arise due to:

- Disorder in Crystal Packing : Use restraints (e.g., SIMU, DELU in SHELXL) to model disordered sulfonyl or chlorophenyl groups .

- Thermal Motion Artifacts : Refine anisotropic displacement parameters (ADPs) and validate against Hirshfeld surface analysis to distinguish static disorder from dynamic motion .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and verify hydrogen-bonding networks (e.g., C–H⋯π interactions) .

Advanced: What experimental approaches are used to evaluate acrylonitrile derivatives as electron acceptors in organic solar cells?

Key methodologies include:

- Optoelectronic Characterization :

- Device Fabrication : Blend the compound with donor polymers (e.g., P3HT) in bulk heterojunction cells and measure power conversion efficiency (PCE) under AM1.5G illumination .

Advanced: How to design covalent inhibitors using sulfonyl acrylonitriles targeting specific proteins?

Covalent inhibition relies on Michael addition between the acrylonitrile’s α,β-unsaturated system and nucleophilic residues (e.g., cysteine thiols). Strategies include:

- Warhead Optimization : Adjust sulfonyl substituents to modulate electrophilicity (e.g., electron-withdrawing groups enhance reactivity) .

- Selectivity Screening : Use LC-MS/MS to map covalent binding sites and confirm target engagement .

- Kinetic Studies : Measure kinact/KI values via time-dependent enzyme inhibition assays to assess potency .

Advanced: How to interpret complex splitting patterns in 1H NMR spectra of acrylonitrile derivatives with multiple substituents?

- Coupling Analysis : Vicinal coupling (J = 12–16 Hz) between Hα and Hβ confirms trans-configuration (E-isomer). Smaller coupling (J < 10 Hz) suggests cis (Z-isomer) .

- Diastereotopic Protons : For chiral centers (e.g., 3-substituted acrylonitriles), AB quartets (δ ~3.5–4.5 ppm) indicate non-equivalent methylene protons .

- NOE Experiments : Irradiate sulfonyl or chlorophenyl protons to identify spatial proximity to vinyl protons, resolving stereochemical ambiguity .

Basic: What crystallographic techniques are used to determine the molecular structure of this compound?

- Single-Crystal X-Ray Diffraction (SCXRD) : A Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) collects data at 293 K.

- Space Group Determination : Monoclinic P21/c is common for similar derivatives, with Z = 4 and unit cell parameters (e.g., a = 8.306 Å, b = 10.504 Å) refined via SHELXL .

- Hydrogen Bonding : C–H⋯O/S interactions stabilize the crystal lattice, validated using PLATON’s topology analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.